molecular formula C17H23N3O3 B2585994 N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isobutyloxalamide CAS No. 898424-32-3

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isobutyloxalamide

Cat. No. B2585994
CAS RN: 898424-32-3
M. Wt: 317.389
InChI Key: WVPNLRCUGJXGHY-UHFFFAOYSA-N
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Description

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isobutyloxalamide, also known as A-804598, is a small molecule antagonist of P2X7 receptor. This receptor is an ATP-gated ion channel that is widely expressed in the immune system, central nervous system, and other tissues. P2X7 receptor plays a crucial role in inflammation, pain, and other pathological conditions. Therefore, A-804598 has attracted attention as a potential therapeutic agent for various diseases.

Scientific Research Applications

Anticancer Activity

Carbazole derivatives, including the compound , have been investigated for their potential as anticancer agents . Researchers have synthesized novel derivatives and evaluated their cytotoxic activity against cancer cell lines. The compound’s structure may play a crucial role in its effectiveness against specific cancer types.

Immunostimulant Properties

The need for immunostimulants to enhance immune responses in patients with viral infections, cancer, autoimmune diseases, and AIDS has led to the exploration of novel compounds . While the specific immunostimulant effects of this compound require further study, its carbazole moiety suggests potential in modulating immune responses.

Fused Heterocyclic Systems

The carbazole moiety is a versatile building block for constructing fused heterocyclic systems. Researchers have explored synthetic approaches to create related heterocycles, ranging from four-membered to seven-membered rings. These heterocycles often exhibit unique biological activities . Investigating the compound’s reactivity in heterocyclic synthesis could yield valuable insights.

Interferon-γ (IFN-γ) Modulation

A fused pyrrolo[2,3-c]carbazol-6-one (Figure 1) has been reported to potentiate IFN-γ induction of MHC-class π molecules . Understanding how this compound interacts with immune signaling pathways, particularly IFN-γ-related pathways, could reveal novel therapeutic strategies.

!Figure 1

Drug Delivery Systems

Carbazole derivatives have been explored as components in drug delivery systems due to their stability and potential for controlled release . Researchers could investigate whether this compound can serve as a carrier for targeted drug delivery.

properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-11(2)10-18-16(22)17(23)19-14-7-6-13-5-4-8-20(12(3)21)15(13)9-14/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPNLRCUGJXGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isobutyloxalamide

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